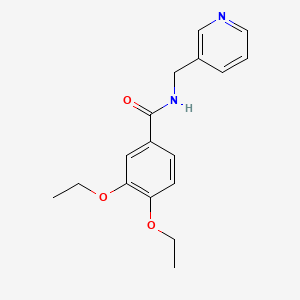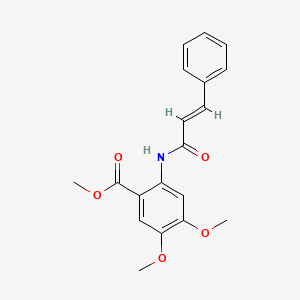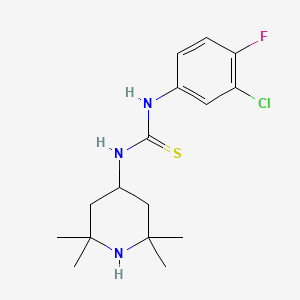
3,4-diethoxy-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethoxy-N-(3-pyridinylmethyl)benzamide, also known as JNJ-7777120, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the histamine H4 receptor, which is a G-protein coupled receptor that is primarily expressed on immune cells.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide is primarily mediated through its high affinity for the histamine H4 receptor. This receptor is primarily expressed on immune cells, such as mast cells, eosinophils, and T cells, and has been shown to play a role in the regulation of immune cell function. Activation of the histamine H4 receptor has been shown to induce chemotaxis, cytokine production, and cell proliferation, which can contribute to the development of inflammatory and allergic diseases. By blocking the histamine H4 receptor, 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide has been shown to reduce inflammation and allergic responses in preclinical studies.
Biochemical and Physiological Effects:
In preclinical studies, 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce histamine-induced itch and inflammation in animal models. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in vitro and in vivo. Furthermore, the compound has been shown to reduce the infiltration of immune cells into inflamed tissues, which can contribute to the resolution of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its high affinity for the histamine H4 receptor, which allows for specific targeting of immune cells. Additionally, the compound has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide. One area of interest is the potential use of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential off-target effects. Finally, there is a need for more studies to investigate the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 3,4-diethoxy-N-(3-pyridinylmethyl)benzamide has been described in several research articles. The most common method involves the reaction of 3,4-diethoxybenzaldehyde with 3-pyridinylmethanamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The overall yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
3,4-diethoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-allergic, and anti-pruritic effects in preclinical studies. Additionally, it has been shown to have potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, due to its ability to modulate immune cell function.
properties
IUPAC Name |
3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-15-8-7-14(10-16(15)22-4-2)17(20)19-12-13-6-5-9-18-11-13/h5-11H,3-4,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJONDTFYEXGFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)
![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)
![3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)


![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)
![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)
![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)